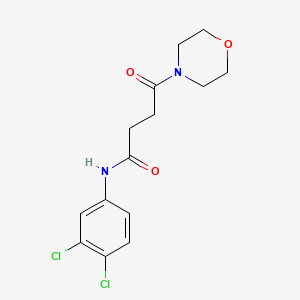![molecular formula C18H13N3O2 B5347602 methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate](/img/structure/B5347602.png)
methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzimidazole family and is widely used as a fluorescent probe for studying biological systems.
Mecanismo De Acción
The mechanism of action of methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate involves the formation of a stable complex with biomolecules such as proteins and nucleic acids. This complex formation leads to changes in the fluorescence properties of the compound, which can be monitored using fluorescence spectroscopy. The binding affinity of this compound towards biomolecules has been reported to be influenced by factors such as pH, temperature, and ionic strength.
Biochemical and Physiological Effects:
This compound has been reported to have low toxicity towards cells and tissues. It has also been shown to have minimal interference with cellular processes such as proliferation and differentiation. This compound has been used for studying various biological processes such as protein-protein interactions, DNA-protein interactions, and lipid-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate in lab experiments include its high sensitivity and selectivity towards biomolecules, low toxicity towards cells and tissues, and high photostability. However, this compound has limitations such as its dependence on factors such as pH, temperature, and ionic strength for binding affinity towards biomolecules. It also requires specialized equipment such as fluorescence spectrophotometers for monitoring fluorescence changes.
Direcciones Futuras
For research on methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate include the development of new derivatives with improved binding affinity towards biomolecules. This compound can also be used for developing new imaging techniques for studying biological systems. Further research can also focus on exploring the potential applications of this compound in drug discovery and development.
Conclusion:
This compound is a chemical compound with potential applications in various fields of research. Its high sensitivity and selectivity towards biomolecules make it a valuable tool for studying biological processes. The synthesis method of this compound is simple and yields high purity and yield. Future research can focus on developing new derivatives and exploring its potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to yield the final product. This method has been reported to yield the compound in high purity and yield.
Aplicaciones Científicas De Investigación
Methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate has been used as a fluorescent probe for studying biological systems. It has been reported to have high sensitivity and selectivity towards various biomolecules such as proteins, nucleic acids, and lipids. This compound has also been used for imaging live cells and tissues due to its low toxicity and high photostability.
Propiedades
IUPAC Name |
methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-18(22)13-8-6-12(7-9-13)10-14(11-19)17-20-15-4-2-3-5-16(15)21-17/h2-10H,1H3,(H,20,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAOVQWGUYMVLC-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[2-(4-bromophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B5347526.png)

![1-(4-ethylphenyl)-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-3,5-pyrazolidinedione](/img/structure/B5347546.png)
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5347555.png)


![methyl 4-(5-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5347576.png)
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
![2-[(dimethylamino)methyl]-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5347588.png)
![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5347595.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5347597.png)
![3-(2,3-dimethoxyphenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5347600.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1H-pyrrole-2-carboxamide](/img/structure/B5347603.png)
![N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5347607.png)